(4-(2-((4-Chlorophenyl)sulfonyl)carbohydrazonoyl)phenoxy)acetic acid
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Overview
Description
(4-(2-((4-Chlorophenyl)sulfonyl)carbohydrazonoyl)phenoxy)acetic acid is a complex organic compound with the molecular formula C15H13ClN2O5S and a molecular weight of 368.798 g/mol This compound is characterized by the presence of a chlorophenyl group, a sulfonyl group, and a carbohydrazonoyl group attached to a phenoxyacetic acid backbone
Preparation Methods
The synthesis of (4-(2-((4-Chlorophenyl)sulfonyl)carbohydrazonoyl)phenoxy)acetic acid involves multiple steps. One common synthetic route includes the reaction of 4-chlorobenzenesulfonyl chloride with hydrazine to form the corresponding sulfonyl hydrazide. This intermediate is then reacted with 4-hydroxyphenylacetic acid under specific conditions to yield the final product . The reaction conditions typically involve the use of solvents such as dichloromethane or ethanol, and the reactions are carried out at controlled temperatures to ensure high yield and purity.
Chemical Reactions Analysis
(4-(2-((4-Chlorophenyl)sulfonyl)carbohydrazonoyl)phenoxy)acetic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of sulfonic acid derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of corresponding amines.
Scientific Research Applications
(4-(2-((4-Chlorophenyl)sulfonyl)carbohydrazonoyl)phenoxy)acetic acid has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis for the preparation of various derivatives and intermediates.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Mechanism of Action
The mechanism of action of (4-(2-((4-Chlorophenyl)sulfonyl)carbohydrazonoyl)phenoxy)acetic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, leading to the inhibition or modulation of their activity. This interaction can result in various biological effects, such as the inhibition of cell proliferation or the induction of apoptosis in cancer cells .
Comparison with Similar Compounds
(4-(2-((4-Chlorophenyl)sulfonyl)carbohydrazonoyl)phenoxy)acetic acid can be compared with other similar compounds, such as:
(4-(2-((4-Methylphenyl)sulfonyl)carbohydrazonoyl)phenoxy)acetic acid: This compound has a methyl group instead of a chlorine atom, which can affect its reactivity and biological activity.
(4-(2-((4-Isopropylphenoxy)acetyl)carbohydrazonoyl)phenoxy)acetic acid: The presence of an isopropyl group can influence the compound’s solubility and interaction with biological targets.
These comparisons highlight the unique properties of this compound, making it a valuable compound for scientific research and potential therapeutic applications.
Properties
CAS No. |
765912-02-5 |
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Molecular Formula |
C15H13ClN2O5S |
Molecular Weight |
368.8 g/mol |
IUPAC Name |
2-[4-[(E)-[(4-chlorophenyl)sulfonylhydrazinylidene]methyl]phenoxy]acetic acid |
InChI |
InChI=1S/C15H13ClN2O5S/c16-12-3-7-14(8-4-12)24(21,22)18-17-9-11-1-5-13(6-2-11)23-10-15(19)20/h1-9,18H,10H2,(H,19,20)/b17-9+ |
InChI Key |
TWWXQRLAZNJSCW-RQZCQDPDSA-N |
Isomeric SMILES |
C1=CC(=CC=C1/C=N/NS(=O)(=O)C2=CC=C(C=C2)Cl)OCC(=O)O |
Canonical SMILES |
C1=CC(=CC=C1C=NNS(=O)(=O)C2=CC=C(C=C2)Cl)OCC(=O)O |
Origin of Product |
United States |
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